molecular formula C23H23N3O6 B4579450 6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one

6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B4579450
M. Wt: 437.4 g/mol
InChI Key: AZFPUDTTYNSKBU-UHFFFAOYSA-N
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Description

6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a piperazine ring, and a nitrobenzoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the piperazine ring: The chromen-2-one derivative is then reacted with piperazine under basic conditions to form the piperazinylmethyl derivative.

    Attachment of the nitrobenzoyl group: Finally, the piperazinylmethyl derivative is acylated with 4-methyl-3-nitrobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one.

    Reduction: Formation of 6-methoxy-4-{[4-(4-methyl-3-aminobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
  • 7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
  • 4-methoxy-2H-chromen-2-one

Uniqueness

6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-4-[[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-15-3-4-16(11-20(15)26(29)30)23(28)25-9-7-24(8-10-25)14-17-12-22(27)32-21-6-5-18(31-2)13-19(17)21/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFPUDTTYNSKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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